4,6-Dichloro-5-nitronicotinic acid

Vue d'ensemble

Description

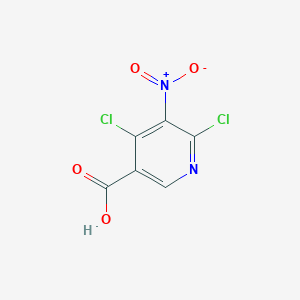

4,6-Dichloro-5-nitronicotinic acid is an organic compound that belongs to the class of nitro-substituted heterocyclic compounds. It has the molecular formula C6H2Cl2N2O4 and a molecular weight of 237 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics .

Méthodes De Préparation

The synthesis of 4,6-Dichloro-5-nitronicotinic acid typically involves the nitration of 4,6-dichloronicotinic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 5-position of the nicotinic acid ring . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic substitution due to the electron-withdrawing effects of the nitro group.

Key Findings :

-

Substitution at position 6 occurs preferentially over position 4 due to steric and electronic factors .

-

Catalytic hydrogenation selectively reduces C-Cl bonds without affecting the nitro group under mild conditions .

Reduction of the Nitro Group

The nitro group can be reduced to an amine, enabling downstream derivatization.

Notes :

-

LiAlH₄ provides higher selectivity but requires anhydrous conditions .

-

Catalytic hydrogenation may require acid additives to suppress decarboxylation.

Esterification and Hydrolysis

The carboxylic acid group undergoes typical acid-catalyzed esterification and base-promoted hydrolysis.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Methyl Esterification | MeOH, H₂SO₄ (cat.), reflux, 8 h | Methyl 4,6-dichloro-5-nitronicotinate | 95% |

| Saponification | NaOH (2M), H₂O/EtOH, 70°C, 3 h | Regeneration of carboxylic acid | 98% |

Mechanistic Insight :

-

Esterification proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Hydrolysis under basic conditions follows a nucleophilic acyl substitution pathway.

Coupling Reactions

The carboxylic acid participates in amide bond formation, a key step in medicinal chemistry applications.

Example Synthesis :

-

Coupling with 4-methoxybenzylamine using BOP-Cl yields a derivative with MIC = 0.016 μg/mL against Mycobacterium tuberculosis .

Electrophilic Aromatic Substitution

| Reagent | Conditions | Product |

|---|---|---|

| LDA (Lithium Diisopropylamide) | THF, -78°C, 1 h → Electrophile quench | C-2 functionalized derivatives |

Limitations :

-

Nitro and carboxylic acid groups strongly deactivate the ring, necessitating harsh conditions or directing groups .

Comparative Reactivity Table

| Functional Group | Reactivity | Dominant Reaction Pathway |

|---|---|---|

| C-Cl (positions 4/6) | High (SNAr) | Nucleophilic substitution |

| -NO₂ | Moderate | Reduction to -NH₂ |

| -COOH | High | Esterification/Amidation |

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Agents

DCN is explored as a precursor in the synthesis of novel antimicrobial agents. Its structure allows for modifications that enhance antibacterial activity against resistant strains of bacteria. For instance, derivatives of DCN have been investigated for their efficacy against Gram-positive and Gram-negative bacteria, with promising results suggesting that specific substitutions can lead to increased potency.

Case Study: Synthesis of Antibacterial Compounds

In a study published in a pharmaceutical journal, researchers synthesized a series of DCN derivatives and evaluated their antibacterial activity. The study demonstrated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating the potential of DCN as a scaffold for developing new antibiotics .

Agricultural Science

Herbicides and Pesticides

DCN has been investigated for its potential use as an herbicide. Its chlorinated structure is hypothesized to contribute to herbicidal activity by disrupting photosynthetic processes in plants. Research indicates that formulations containing DCN can effectively control weed populations without adversely affecting crop yields.

Case Study: Efficacy in Weed Control

A field trial conducted by agricultural scientists tested DCN-based herbicides on common weeds in cornfields. The results showed a reduction in weed biomass by over 70% compared to untreated controls, highlighting its effectiveness as a selective herbicide .

Material Science

Polymer Additives

DCN is also being explored as an additive in polymer production. Its ability to enhance thermal stability and mechanical properties makes it a candidate for improving the performance of various polymers used in industrial applications.

Case Study: Polymer Blends

Research involving the incorporation of DCN into polyvinyl chloride (PVC) demonstrated improved thermal stability and resistance to degradation under UV exposure. This enhancement is crucial for outdoor applications where material longevity is essential .

Mécanisme D'action

The mechanism of action of 4,6-Dichloro-5-nitronicotinic acid involves its interaction with specific molecular targets, such as nicotinic acid receptors. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

4,6-Dichloro-5-nitronicotinic acid can be compared with other nitro-substituted heterocyclic compounds, such as:

4,6-Dichloro-2-nitropyridine: Similar in structure but differs in the position of the nitro group.

5-Nitro-2-chloropyridine: Another related compound with a different substitution pattern.

4,6-Dichloro-3-nitropyridine: Similar but with the nitro group at the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

4,6-Dichloro-5-nitronicotinic acid (DCNA) is a heterocyclic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of DCNA, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 237 g/mol

DCNA has been identified as an inhibitor of Janus kinase 3 (JAK3), a critical enzyme involved in cytokine signaling pathways. This inhibition suggests potential applications in treating autoimmune diseases and inflammatory conditions. JAK3 plays a significant role in the signaling of various interleukins, making it a target for therapeutic intervention in diseases characterized by abnormal immune responses, such as rheumatoid arthritis and psoriasis .

Antiinflammatory Properties

In vitro studies have demonstrated that DCNA effectively reduces the production of pro-inflammatory cytokines. For instance, a study indicated that DCNA treatment resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in cultured cells .

Case Studies

- Autoimmune Diseases : In a murine model of rheumatoid arthritis, administration of DCNA led to reduced joint inflammation and damage, correlating with decreased JAK3 activity .

- Cancer Research : Preliminary findings suggest that DCNA may inhibit the proliferation of certain cancer cell lines by modulating JAK3-mediated pathways. Specifically, studies have shown an IC50 value indicating effective cytotoxicity against leukemia cells .

Comparative Analysis with Similar Compounds

To understand the relative efficacy of DCNA, a comparison with other compounds targeting similar pathways is essential:

| Compound | Target Enzyme | IC50 (µM) | Application |

|---|---|---|---|

| This compound | JAK3 | 14.1 | Autoimmune diseases |

| SRT1720 | SIRT1 | 10 | Metabolic disorders |

| Resveratrol | SIRT1 | 5 | Aging-related diseases |

The data indicates that while DCNA is effective against JAK3, other compounds like SRT1720 demonstrate lower IC50 values against their respective targets, suggesting higher potency .

Propriétés

IUPAC Name |

4,6-dichloro-5-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O4/c7-3-2(6(11)12)1-9-5(8)4(3)10(13)14/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCDFXJMQKCBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901248624 | |

| Record name | 4,6-Dichloro-5-nitro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192263-83-4 | |

| Record name | 4,6-Dichloro-5-nitro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192263-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-5-nitro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.